molecular formula C23H22N4O2S B6564422 N-(2,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021255-52-6

N-(2,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6564422
CAS No.: 1021255-52-6
M. Wt: 418.5 g/mol
InChI Key: PVDQDLURUFHXCO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a chemical research compound with the CAS Number 1021255-52-6 and a molecular formula of C23H22N4O2S . It has a molecular weight of 418.51 g/mol . This acetamide derivative features a complex pyrazolo[1,5-a]pyrazine core structure, a scaffold of significant interest in medicinal chemistry for its potential as a privileged structure in drug discovery. The compound is offered with a guaranteed purity of 90% or higher and is available for research purposes in various quantities, from 1mg to 50mg . While the specific biological target and detailed mechanism of action for this exact molecule require further investigation, related pyrazolo[1,5-a]pyrazine and similar heterocyclic compounds are actively explored in pharmaceutical research for their activity as P2X3 receptor inhibitors . The P2X3 receptor is a ligand-gated ion channel activated by ATP and is a well-validated target for managing neurogenic conditions, including chronic pain, cough, and bladder disorders . As such, this compound serves as a valuable chemical tool for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and probing novel biological pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the scientific literature for the most current findings on this compound's specific properties and applications.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2S/c1-15-4-9-19(16(2)12-15)25-22(28)14-30-23-21-13-20(26-27(21)11-10-24-23)17-5-7-18(29-3)8-6-17/h4-13H,14H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDQDLURUFHXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS Number: 1021255-52-6) is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O2SC_{23}H_{22}N_{4}O_{2}S, with a molecular weight of 418.5 g/mol. The structure features a sulfanyl group attached to a pyrazolo[1,5-a]pyrazin moiety, which is known for its biological activities.

PropertyValue
CAS Number1021255-52-6
Molecular FormulaC23H22N4O2S
Molecular Weight418.5 g/mol

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activities. For instance, related pyrazolo compounds have been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key enzymes in the apoptotic pathways or the modulation of signaling cascades that lead to cell death.

For example, one study highlighted that pyrazolo derivatives can effectively penetrate the blood-brain barrier and exhibit high efficacy in xenograft models of breast cancer, suggesting that this compound may share similar properties due to its structural characteristics .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to specific enzymes that are crucial for cancer cell survival.
  • Signal Transduction Modulation : Altering pathways such as MAPK and PI3K/Akt, which are vital for cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in the phenyl rings or the introduction of additional functional groups can enhance potency or selectivity against specific cancer types.

Key Findings from SAR Studies

  • Substituent Effects : The presence of methoxy and dimethyl groups has been associated with increased lipophilicity and improved cellular uptake.
  • Ring Modifications : Variations in the pyrazolo structure can lead to significant differences in biological activity, highlighting the importance of precise structural arrangements.

Case Studies

Several case studies have documented the effects of similar compounds on various cancer types:

  • Breast Cancer Models : In vivo studies demonstrated that derivatives similar to this compound significantly reduced tumor sizes in mouse models .
  • Mechanistic Insights : Research has shown that these compounds can activate caspases involved in apoptosis, leading to programmed cell death in resistant cancer cell lines .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, focusing on substituent variations, biological activity, and physicochemical properties.

Table 1: Structural Comparison of Pyrazolo-Pyrazine/Pyrimidine Acetamide Derivatives

Compound Name R1 (Aryl Group on Pyrazolo Core) R2 (Acetamide Substituent) Core Structure Key Modifications
Target Compound: N-(2,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 4-methoxyphenyl 2,4-dimethylphenyl Pyrazolo[1,5-a]pyrazin-4-yl Methoxy (electron-donating), dimethylphenyl (hydrophobic)
N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide 4-methoxyphenyl 2,6-dimethylphenyl Pyrazolo[1,5-a]pyrimidin-7-yl Pyrimidine core, methyl group at position 5
2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide 4-ethylphenyl 4-isopropylphenyl Pyrazolo[1,5-a]pyrazin-4-yl Ethyl/isopropyl (hydrophobic bulk)
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide 4-chlorophenyl 3-(methylsulfanyl)phenyl Pyrazolo[1,5-a]pyrazin-4-yl Chloro (electron-withdrawing), methylsulfanyl (polar)
N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide 4-chlorophenyl 4-acetylphenyl Pyrazolo[1,5-a]pyrazin-4-yl Acetyl (electron-withdrawing, polar)

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (Predicted) Key Functional Groups Impacting Properties
Target Compound ~437 3.8 Moderate (methoxy) Methoxy (polar), dimethylphenyl (hydrophobic)
N-(2,6-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide ~454 4.1 Low Pyrimidine core (aromatic, planar)
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide ~433 4.3 Low Chloro (lipophilic), methylsulfanyl (polar)
N-(4-acetylphenyl)-2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide ~437 3.9 Moderate Acetyl (polar), chloro (lipophilic)

Q & A

Q. What are the critical considerations for synthesizing N-(2,4-dimethylphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyrazine core functionalization. Key steps include:
  • Sulfanyl-Acetamide Coupling : Reacting 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-thiol with α-chloroacetamide derivatives under reflux in solvents like DMF or THF. Temperature control (70–90°C) and inert atmospheres (N₂/Ar) prevent oxidation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) validates purity .
  • Yield Optimization : Catalyst selection (e.g., K₂CO₃ for deprotonation) and stoichiometric ratios (1:1.2 thiol:chloroacetamide) improve yields to ~60–75% .

Q. How is the molecular structure of this compound confirmed?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfanyl-acetamide linkages (δ 3.8–4.2 ppm for CH₂-S) .
  • Mass Spectrometry (HRMS) : Exact mass matches theoretical molecular weight (e.g., [M+H]⁺ at m/z 447.14 for C₂₃H₂₂N₄O₂S) .
  • X-ray Crystallography (if applicable): Resolves bond lengths/angles (e.g., S–C bond ≈1.81 Å) and confirms stereoelectronic effects .

Q. What stability challenges arise during storage, and how are they mitigated?

  • Methodological Answer :
  • Light Sensitivity : The sulfanyl group is prone to oxidation. Store in amber vials under inert gas (Ar) at −20°C .
  • Hydrolytic Degradation : Avoid aqueous buffers at extreme pH. Stability assays (HPLC monitoring over 72 hours) confirm integrity in DMSO or dry DMF .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazolo-pyrazine derivatives?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in kinase assays) arise from:
  • Structural Analogues : Subtle substitutions (e.g., 4-methoxy vs. 4-chlorophenyl) alter target affinity. Use comparative SAR studies with standardized assays (e.g., ATP-competitive kinase profiling) .
  • Assay Conditions : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO ≤0.1%) .

Q. What strategies optimize in vivo pharmacokinetics for this compound?

  • Methodological Answer :
  • Metabolic Stability : Microsomal assays (human/rat liver microsomes) identify vulnerable sites (e.g., methoxy demethylation). Introduce fluorine or methyl groups to block metabolism .
  • Bioavailability : Formulate as nanocrystals or use PEGylation to enhance solubility (>50 µg/mL in PBS, pH 7.4) .
  • Toxicology Screening : Acute toxicity studies in rodents (LD₅₀ >500 mg/kg) and genotoxicity assays (Ames test) ensure safety .

Q. How can computational modeling predict off-target interactions?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to kinases (e.g., EGFR, BRAF). Validate with MD simulations (100 ns trajectories) to assess binding stability .
  • Pharmacophore Mapping : Identify critical H-bond donors (acetamide NH) and hydrophobic regions (dimethylphenyl) for selectivity .

Key Considerations for Researchers

  • Contradiction Management : Replicate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) and share raw data via repositories like Zenodo .
  • Advanced Characterization : Leverage cryo-EM or synchrotron XRD for unresolved structural dynamics .

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